

Application Notes and Protocols: Formulation of Indisetron for Pediatric Research

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Compound of Interest		
Compound Name:	Indisetron Dihydrochloride	
Cat. No.:	B15617085	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of pediatric-specific drug formulations is critical to ensure the safe and effective treatment of children.[1][2] Indisetron, a potent and selective 5-HT3 receptor antagonist, is effective in preventing chemotherapy-induced and postoperative nausea and vomiting. However, the lack of age-appropriate formulations presents a significant challenge for its use in pediatric populations.[3] Children often have difficulty swallowing solid dosage forms, and the taste of a medication can be a major barrier to compliance.[4] Therefore, a liquid oral formulation of Indisetron with an acceptable taste is highly desirable.

These application notes provide a comprehensive overview and detailed protocols for the development of a pediatric-friendly oral liquid formulation of Indisetron. Due to the limited publicly available formulation data specifically for Indisetron, the protocols and data presented here are largely based on extensive research and established methodologies for Ondansetron, a structurally and functionally similar 5-HT3 receptor antagonist. This approach provides a robust framework for initiating the pediatric formulation development of Indisetron.

Data Presentation

Quantitative data is essential for guiding formulation development. The following tables summarize key parameters for Ondansetron, which can serve as a baseline for Indisetron research.



Table 1: Solubility of Ondansetron Hydrochloride

Solvent	Solubility	Reference
Water	16.49 mg/mL	
DMSO	32.98 mg/mL	
Distilled Water (37 °C)	0.724 mg/mL	[5]
Aqueous Buffer (pH 7.4)	47.7 μg/mL	[6]
1:4 DMSO:PBS (pH 7.2)	~0.2 mg/mL	[7]

Table 2: Pediatric Pharmacokinetics of Intravenous

Ondansetron

Age Group	Mean Clearance (L/hr/kg)	Mean Volume of Distribution (L/kg)	Mean Terminal Half-life (hrs)	Reference
1-4 months	Lower than older children	-	5.9 - 6.2	[3]
4-24 months	-	-	2.4 - 3.1	[3]
3-7 years	0.50	1.70	2.6	[8]
7.1-12 years	0.39	1.61	3.1	[8]

Note: Pharmacokinetic parameters can be influenced by factors such as body weight and age. [9]

Table 3: Stability of Ondansetron under Stress Conditions

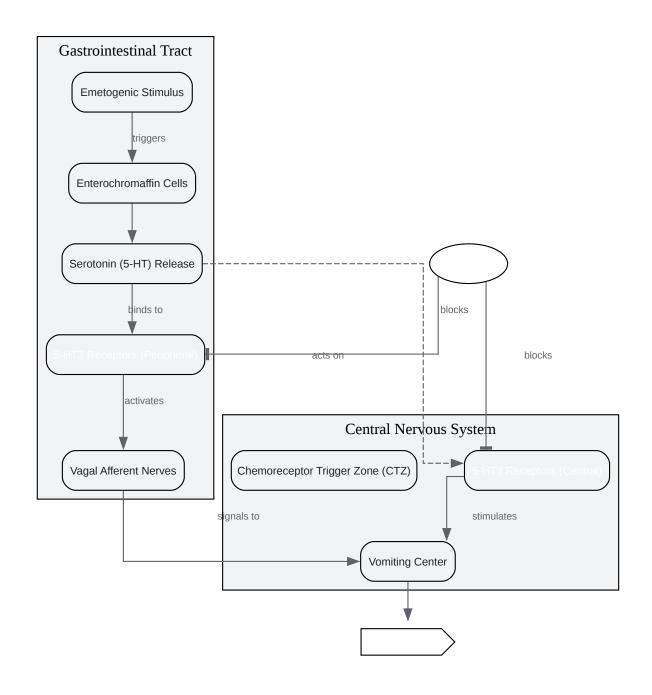


Stress Condition	% Degradation	Degradation Profile	Reference
5 M HCl (80°C, 30 min)	~16%	First-order kinetics	[10]
2 M NaOH (80°C, 30 min)	~16%	First-order kinetics	[10]
10% H ₂ O ₂ (80°C, 30 min)	~51%	First-order kinetics	[10]
Photolytic (liquid state)	Significant	-	[11]
Thermal (liquid state)	Less significant	-	[10]

Signaling Pathway and Research Workflows Indisetron's Mechanism of Action

Indisetron, like other "setrons," is a selective 5-HT3 receptor antagonist.[12] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[12][13] Chemotherapeutic agents and other emetogenic stimuli cause the release of serotonin (5-HT) from enterochromaffin cells in the gut.[13][14] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[13] Indisetron competitively blocks this binding, thereby preventing the emetic reflex.[14]





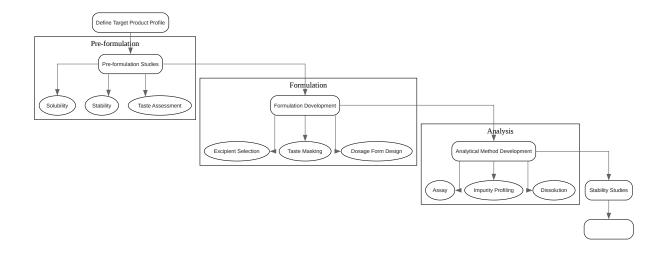
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Caption: Simplified signaling pathway of Indisetron's antiemetic action.



Pediatric Formulation Development Workflow

The development of a pediatric formulation is a multi-step process that begins with understanding the specific needs of the pediatric population and concludes with a stable, palatable, and effective product.



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